Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate
Description
Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate is a benzotriazole-derived ester featuring a benzoate backbone substituted with a benzotriazole-linked aminomethyl group. This compound is structurally characterized by the fusion of a benzotriazole moiety—a heterocyclic system with three nitrogen atoms—and an ethyl benzoate ester. Its synthesis typically involves coupling reactions between benzotriazole derivatives and ethyl 4-aminobenzoate precursors .
Benzotriazole derivatives are widely employed in materials science and pharmaceuticals due to their UV-stabilizing properties, metal-chelating capabilities, and biological activity .
Properties
IUPAC Name |
ethyl 4-(benzotriazol-1-ylmethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-16(21)12-7-9-13(10-8-12)17-11-20-15-6-4-3-5-14(15)18-19-20/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXVISRVBOXBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 1H-1,2,3-benzotriazole-1-methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Benzotriazole derivatives, including ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate, have demonstrated significant antimicrobial properties. Studies have shown that benzotriazole compounds exhibit activity against a range of bacteria such as Escherichia coli and Bacillus subtilis. For instance, derivatives synthesized through microwave-assisted methods showed comparable efficacy to established antibiotics like streptomycin .
Anthelmintic Properties
Research indicates that certain benzotriazole derivatives possess anthelmintic activity. Compounds with specific substituents have been tested against earthworm species and exhibited dose-dependent effects. Although not surpassing the effectiveness of traditional drugs like mebendazole, some derivatives showed promising results .
Cancer Research
The potential of benzotriazole derivatives in cancer therapy is being explored. The ability of these compounds to interact with biological targets at the molecular level suggests they may inhibit cancer cell proliferation. Studies are ongoing to elucidate the mechanisms behind their anticancer effects .
Materials Science
Corrosion Inhibition
this compound has been investigated for its efficacy as a corrosion inhibitor in various industrial applications. The compound's ability to form protective layers on metal surfaces helps mitigate corrosion processes. Its effectiveness has been demonstrated in environments where metals are exposed to harsh conditions, thereby extending the lifespan of components .
Photocatalytic Applications
Recent studies have explored the photocatalytic properties of benzotriazole compounds under UV irradiation. This compound can facilitate the degradation of organic pollutants in wastewater treatment processes. The compound aids in mineralization and removal of contaminants through advanced oxidation processes .
Environmental Applications
Degradation of Pollutants
The photocatalytic degradation of benzotriazole derivatives is significant for environmental remediation. This compound has been studied for its ability to break down harmful substances in water when subjected to UV light and titanium dioxide catalysis . This property is crucial for developing sustainable methods to treat contaminated water sources.
Case Study 1: Antimicrobial Efficacy
A series of benzotriazole derivatives were synthesized and tested against various bacterial strains. The results indicated that this compound exhibited notable antibacterial activity comparable to conventional antibiotics.
Case Study 2: Corrosion Inhibition in Industrial Settings
In a controlled study assessing corrosion rates on steel substrates coated with this compound, significant reductions in corrosion rates were observed compared to untreated samples. This finding supports its application in protective coatings for metal structures.
Mechanism of Action
The mechanism of action of Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate involves its interaction with molecular targets through various pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity . This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations and Reactivity
Table 1: Key Structural and Functional Differences
Key Observations:
- Benzotriazole vs. Triazole/Imidazole Derivatives : The benzotriazole group in the target compound confers enhanced aromaticity and electron-withdrawing properties compared to triazole or imidazole analogs. This may improve UV absorption and thermal stability , whereas triazole-containing analogs (e.g., ) are more commonly used in drug discovery due to their modular synthesis via click chemistry .
- Amine Functionality: The secondary amine in the target compound contrasts with the tertiary amine in Ethyl 4-(dimethylamino)benzoate (). The latter exhibits higher reactivity as a co-initiator in resin systems, achieving superior polymerization efficiency compared to methacrylate-based amines .
Biological Activity
Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula and a molecular weight of approximately 296.324 g/mol, this compound features a benzotriazole moiety, which is known for its diverse biological properties including antibacterial and antifungal activities.
Synthesis
The synthesis of this compound typically involves coupling 4-aminobenzoic acid with 1H-1,2,3-benzotriazole-1-methanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method allows for the formation of the desired compound with high purity.
The biological activity of this compound is believed to be mediated through interactions with various molecular targets. The benzotriazole component can engage in π-π stacking interactions and hydrogen bonding with enzymes and receptors, influencing their biological functions.
Antibacterial and Antifungal Properties
Research indicates that compounds containing the benzotriazole structure exhibit notable antibacterial and antifungal activities. A study highlighted that related benzotriazole derivatives demonstrated mild to moderate antibacterial effects against strains such as Escherichia coli and Bacillus subtilis . this compound is anticipated to share similar properties due to its structural similarities.
Antiplatelet Activity
In related studies focusing on benzotriazole derivatives, compounds have been identified with significant antiplatelet activity. For instance, derivatives similar to this compound have shown potential as protease-activated receptor 4 (PAR4) antagonists. These studies suggest that the compound could contribute to the development of novel antiplatelet therapies .
Selectivity and Toxicity
The selectivity of this compound for specific biological targets is crucial for minimizing toxicity. Preliminary studies indicate that analogs exhibit varied inhibitory effects on cytochrome P450 enzymes, which play significant roles in drug metabolism. Understanding these interactions will be essential for assessing the therapeutic window of this compound .
Case Studies
Several case studies have explored the biological implications of benzotriazole derivatives:
Q & A
Basic Synthesis: What are the common synthetic routes for Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate?
Methodological Answer:
The compound is synthesized via a multi-step approach:
Core Structure Formation : The benzotriazole moiety is introduced through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,2,3-triazole formation .
Alkylation : The methylamino linker is added by reacting 1H-benzotriazole with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF).
Esterification : The final benzoate ester is formed via nucleophilic substitution between 4-aminobenzoic acid derivatives and ethyl chloroacetate.
Key Validation: Monitor reactions using TLC and confirm purity via HPLC (>95%) and NMR (e.g., δ 1.3 ppm for ethyl CH₃) .
Advanced Synthesis: How can regioselectivity and yield be optimized during benzotriazole functionalization?
Methodological Answer:
- Catalyst Selection : Ag/PPh₃ systems enhance regioselectivity in heterocyclic substitutions, favoring 1-substitution over 2-substitution in benzotriazole .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction kinetics by stabilizing transition states.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions, while microwave-assisted synthesis can accelerate steps requiring prolonged heating.
Validation: Use LC-MS to track intermediates and quantify yield improvements via area-under-curve (AUC) analysis .
Basic Characterization: Which spectroscopic and crystallographic methods are critical for structural elucidation?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) identifies the ethyl ester (triplet at δ 1.3 ppm, quartet at δ 4.3 ppm) and benzotriazole protons (δ 7.5–8.2 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~168 ppm) .
- X-ray Crystallography : SHELXL refines crystal structures, resolving potential disorder in the benzotriazole ring. Data collection at 100 K improves resolution (<0.8 Å) .
- IR Spectroscopy : Key peaks include ester C=O (~1725 cm⁻¹) and N-H stretching (~3350 cm⁻¹) .
Advanced Characterization: How are crystallographic data contradictions resolved (e.g., disorder, twinning)?
Methodological Answer:
- Twinning Analysis : Use PLATON to detect twinning ratios. Refine with TWINLAW in SHELXL for pseudo-merohedral twins .
- Disorder Modeling : Split occupancy refinement for flexible groups (e.g., ethyl ester) and apply restraints (DFIX, SIMU) to maintain geometric rationality.
- Validation Tools : Check R-factor convergence (<5% Δ) and validate with CCDC deposition (e.g., Mercury software) .
Biological Activity: What in vitro assays evaluate its enzyme inhibitory potential?
Methodological Answer:
- Target Selection : Prioritize enzymes with conserved active sites (e.g., proteases, kinases) based on structural analogs .
- Assay Design :
- Fluorogenic Assays : Measure IC₅₀ using substrates like Z-Gly-Gly-Arg-AMC for proteases.
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Control Comparisons : Include positive controls (e.g., leupeptin for proteases) and validate with SPR for binding kinetics .
Computational Modeling: How to simulate ligand-target interactions and validate docking poses?
Methodological Answer:
- Docking Workflow :
- Validation : Compare docking scores (ΔG) with experimental IC₅₀. Perform MD simulations (AMBER/NAMD) to assess pose stability over 50 ns .
Data Contradictions: How to address discrepancies between computational and experimental binding affinities?
Methodological Answer:
- Solvent Effects : Recalculate docking scores with explicit solvent models (e.g., TIP3P water) using MM-PBSA/GBSA.
- Entropy Considerations : Include conformational entropy penalties via normal mode analysis.
- Experimental Cross-Check : Validate with ITC for ΔH and ΔS measurements. A >10% ΔG deviation warrants force field reparameterization .
Comparative Analysis: How do structural variations in analogs influence bioactivity?
Methodological Answer:
| Analog | Structural Variation | Bioactivity Impact | Source |
|---|---|---|---|
| Ethyl 4-aminobenzoate | Lacks benzotriazole | Reduced enzyme inhibition | |
| Methyl 4-(benzotriazolyl)benzoate | Methyl ester vs. ethyl ester | Altered solubility/logP | |
| 4-(Tetrazolylmethyl)benzoate | Tetrazole vs. benzotriazole | Enhanced metal-binding capacity |
Key Insight: Benzotriazole’s electron-deficient ring improves π-π stacking in enzyme pockets, while ester groups modulate membrane permeability .
Stability Studies: What protocols assess hydrolytic stability of the ethyl ester?
Methodological Answer:
- pH-Varied Hydrolysis : Incubate in buffers (pH 1–10, 37°C) and monitor degradation via UPLC at 254 nm.
- Enzymatic Stability : Test in human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS.
- Kinetic Modeling : Fit data to first-order decay models to calculate t₁/₂. Use Arrhenius plots for shelf-life prediction .
Advanced Applications: How is this compound utilized in targeted drug delivery systems?
Methodological Answer:
- Prodrug Design : Conjugate the benzoate ester to hydroxyl-bearing drugs (e.g., doxorubicin) via pH-labile linkers.
- Cellular Uptake : Evaluate fluorescence-tagged analogs in cancer cell lines (e.g., HeLa) using confocal microscopy.
- Release Kinetics : Quantify drug release in lysosomal pH (5.0) vs. plasma (7.4) via dialysis and LC analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
